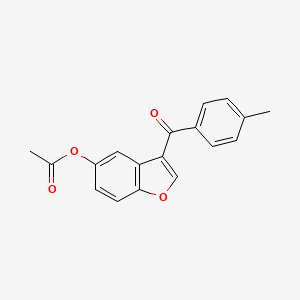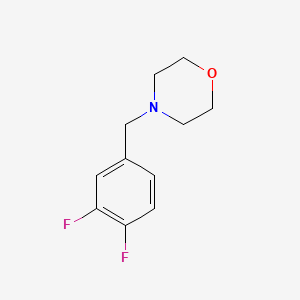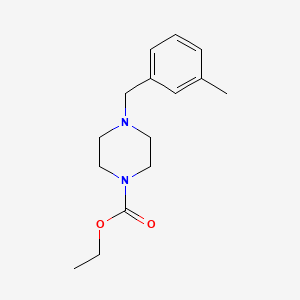
3-(4-methylbenzoyl)-1-benzofuran-5-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylbenzoyl)-1-benzofuran-5-yl acetate, also known as MBBA, is a chemical compound that belongs to the class of benzofuran derivatives. MBBA has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Applications De Recherche Scientifique
3-(4-methylbenzoyl)-1-benzofuran-5-yl acetate has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. 3-(4-methylbenzoyl)-1-benzofuran-5-yl acetate has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. It has also been investigated for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease. In addition, 3-(4-methylbenzoyl)-1-benzofuran-5-yl acetate has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 3-(4-methylbenzoyl)-1-benzofuran-5-yl acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 3-(4-methylbenzoyl)-1-benzofuran-5-yl acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, 3-(4-methylbenzoyl)-1-benzofuran-5-yl acetate may help to reduce inflammation, pain, and cognitive decline.
Biochemical and Physiological Effects:
3-(4-methylbenzoyl)-1-benzofuran-5-yl acetate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-methylbenzoyl)-1-benzofuran-5-yl acetate can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in tumor cells. It has also been shown to reduce inflammation and oxidative stress in cells. In animal studies, 3-(4-methylbenzoyl)-1-benzofuran-5-yl acetate has been shown to improve cognitive function and memory, and to reduce neuroinflammation and neurodegeneration. 3-(4-methylbenzoyl)-1-benzofuran-5-yl acetate has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-methylbenzoyl)-1-benzofuran-5-yl acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. 3-(4-methylbenzoyl)-1-benzofuran-5-yl acetate is also relatively non-toxic and has low side effects, making it a safe candidate for use in animal studies. However, 3-(4-methylbenzoyl)-1-benzofuran-5-yl acetate has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, more research is needed to determine the optimal dosage and administration of 3-(4-methylbenzoyl)-1-benzofuran-5-yl acetate for different applications.
Orientations Futures
There are several future directions for research on 3-(4-methylbenzoyl)-1-benzofuran-5-yl acetate. First, more research is needed to fully understand the mechanism of action of 3-(4-methylbenzoyl)-1-benzofuran-5-yl acetate and its potential applications in various fields. Second, more animal studies are needed to determine the efficacy and safety of 3-(4-methylbenzoyl)-1-benzofuran-5-yl acetate for different applications. Third, more research is needed to optimize the synthesis and purification of 3-(4-methylbenzoyl)-1-benzofuran-5-yl acetate to increase yield and purity. Fourth, more research is needed to develop new derivatives of 3-(4-methylbenzoyl)-1-benzofuran-5-yl acetate with improved properties and efficacy. Finally, more research is needed to determine the optimal dosage and administration of 3-(4-methylbenzoyl)-1-benzofuran-5-yl acetate for different applications.
Méthodes De Synthèse
3-(4-methylbenzoyl)-1-benzofuran-5-yl acetate can be synthesized through a multistep process that involves the reaction of 4-methylbenzoyl chloride with 2-hydroxybenzaldehyde in the presence of a base to form 3-(4-methylbenzoyl)-1-benzofuran-5-carbaldehyde. This intermediate is then further reacted with acetic anhydride in the presence of a catalyst to form 3-(4-methylbenzoyl)-1-benzofuran-5-yl acetate. The synthesis of 3-(4-methylbenzoyl)-1-benzofuran-5-yl acetate has been optimized to increase yield and purity, and various methods have been developed to produce 3-(4-methylbenzoyl)-1-benzofuran-5-yl acetate in large quantities.
Propriétés
IUPAC Name |
[3-(4-methylbenzoyl)-1-benzofuran-5-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-11-3-5-13(6-4-11)18(20)16-10-21-17-8-7-14(9-15(16)17)22-12(2)19/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKOPUXRUSOCFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5867396.png)




![8,9-dimethoxy-3,5,5-trimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5867421.png)
![N-(2-chlorophenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5867423.png)

![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]aniline](/img/structure/B5867434.png)
![2-[(1H-benzimidazol-2-ylamino)methyl]-4-methylphenol](/img/structure/B5867437.png)
![2-chlorobenzaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867451.png)
![1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5867452.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide](/img/structure/B5867459.png)
